
2-(2-Amino-3,5-difluorophenyl)-3,4-dimethylcyclopent-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Amino-3,5-difluorophenyl)-3,4-dimethylcyclopent-2-en-1-one is a synthetic organic compound characterized by its unique structure, which includes an amino group and two fluorine atoms attached to a phenyl ring, as well as a cyclopentene ring with methyl substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-3,5-difluorophenyl)-3,4-dimethylcyclopent-2-en-1-one typically involves multi-step organic reactions. One common approach is to start with a substituted benzene derivative, such as 2,4-difluoroaniline, which undergoes a series of reactions including nitration, reduction, and cyclization to form the desired cyclopentene structure. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the cyclopentene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization, distillation, and chromatography are essential to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-3,5-difluorophenyl)-3,4-dimethylcyclopent-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation of the amino group can yield nitro derivatives, while reduction can produce primary or secondary amines
Scientific Research Applications
2-(2-Amino-3,5-difluorophenyl)-3,4-dimethylcyclopent-2-en-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: The compound can be used in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-Amino-3,5-difluorophenyl)-3,4-dimethylcyclopent-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and fluorine atoms play a crucial role in binding to these targets, influencing the compound’s biological activity. The cyclopentene ring provides structural rigidity, enhancing the compound’s stability and specificity in its interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3,5-difluorophenylboronic acid
- 2-Amino-2-(3,5-difluorophenyl)ethanol
- 2-Amino-3,5-difluorophenyl thiocyanate
Uniqueness
Compared to similar compounds, 2-(2-Amino-3,5-difluorophenyl)-3,4-dimethylcyclopent-2-en-1-one is unique due to its cyclopentene ring structure, which imparts distinct chemical and physical properties. The presence of both amino and fluorine groups enhances its reactivity and potential for diverse applications in various fields.
Properties
CAS No. |
912675-93-5 |
|---|---|
Molecular Formula |
C13H13F2NO |
Molecular Weight |
237.24 g/mol |
IUPAC Name |
2-(2-amino-3,5-difluorophenyl)-3,4-dimethylcyclopent-2-en-1-one |
InChI |
InChI=1S/C13H13F2NO/c1-6-3-11(17)12(7(6)2)9-4-8(14)5-10(15)13(9)16/h4-6H,3,16H2,1-2H3 |
InChI Key |
TXCBCCWDXGQCCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)C(=C1C)C2=C(C(=CC(=C2)F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


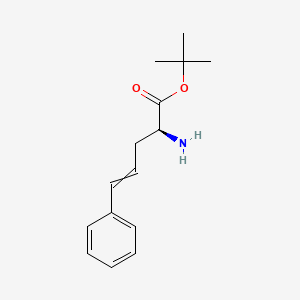
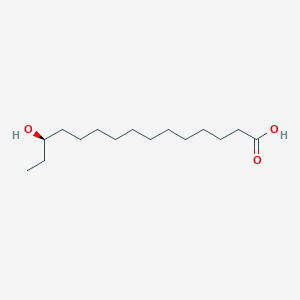
![N-(2,4-Difluorophenyl)-N'-[2-(1H-indol-2-yl)phenyl]urea](/img/structure/B14184643.png)

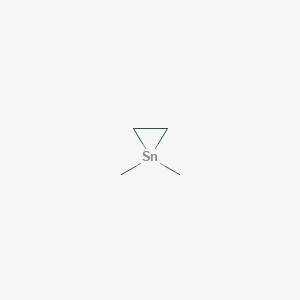
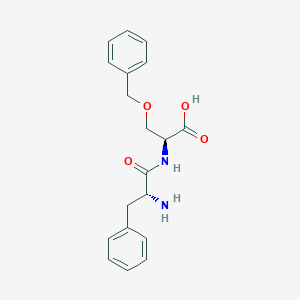


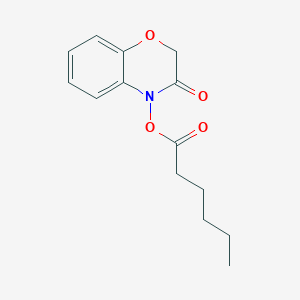

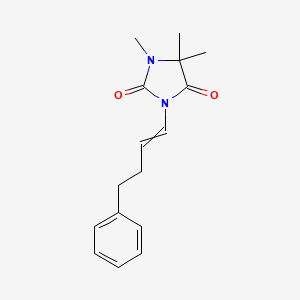
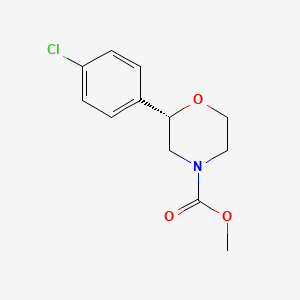
![Methanone, (4-amino-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl-](/img/structure/B14184703.png)
![3-Fluoro-4-[(undec-10-en-1-yl)oxy]benzoic acid](/img/structure/B14184704.png)
